molecular formula C11H13FO B7842652 4'-Fluoro-3'-methylbutyrophenone

4'-Fluoro-3'-methylbutyrophenone

Cat. No.: B7842652
M. Wt: 180.22 g/mol
InChI Key: RYIRBULGXAOBSI-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-methylbutyrophenone is an organic compound with the molecular formula C11H13FO It is a derivative of butyrophenone, where the phenyl ring is substituted with a fluorine atom at the para position and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’-methylbutyrophenone typically involves the Friedel-Crafts acylation of 4-fluoroacetophenone with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 4’-Fluoro-3’-methylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3’-methylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 4’-fluoro-3’-methylbenzoic acid.

    Reduction: Formation of 4’-fluoro-3’-methylbutanol.

    Substitution: Formation of various substituted phenones depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3’-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-methylbutyrophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

    4-Fluoroacetophenone: Similar structure but lacks the methyl group.

    3-Methylbutyrophenone: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methylphenol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness: 4’-Fluoro-3’-methylbutyrophenone is unique due to the presence of both the fluorine atom and the methyl group, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRBULGXAOBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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